molecular formula C10H12O3 B3111582 6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 18385-74-5

6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No.: B3111582
CAS No.: 18385-74-5
M. Wt: 180.2 g/mol
InChI Key: REGASJUMDXLFAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ol is a chemical compound belonging to the class of benzopyrans Benzopyrans are a group of organic compounds that consist of a benzene ring fused to a pyran ring This compound is characterized by the presence of a methoxy group at the 6th position and a hydroxyl group at the 4th position of the dihydrobenzopyran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 6-methoxyphenol with an appropriate aldehyde or ketone in the presence of an acid catalyst can lead to the formation of the desired benzopyran compound. The reaction conditions typically involve heating the reaction mixture to promote cyclization and subsequent purification steps to isolate the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This could include the use of continuous flow reactors, efficient catalysts, and advanced purification techniques to ensure high yield and purity of the final product. The industrial production process would also consider factors such as cost-effectiveness, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4th position can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form dihydro derivatives with different substituents.

    Substitution: The methoxy group at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used in the presence of appropriate catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketone or aldehyde derivatives, while reduction can produce various dihydro derivatives. Substitution reactions can lead to the formation of compounds with different functional groups at the 6th position.

Scientific Research Applications

6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Antioxidant Activity: By scavenging free radicals and reducing oxidative stress, it can protect cells from damage.

    Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory or microbial pathways, leading to its anti-inflammatory or antimicrobial effects.

    Receptor Binding: The compound may bind to specific receptors in the body, modulating various physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydro-6-methoxy-2,2-dimethyl-2H-1-benzopyran-4-ol
  • 2H-1-Benzopyran, 3,4-dihydro-
  • 3,3’-BIS-(3,4-DIHYDRO-4-HYDROXY-6-METHOXY-2H-1-BENZOPYRAN)

Uniqueness

6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-methoxy-3,4-dihydro-2H-chromen-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10/h2-3,6,9,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGASJUMDXLFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 6-methoxy-4-benzopyranone (31.6 g), triethylamine (4.9 ml) and 10% palladium on carbon (3.16 g) in absolute ethanol (1.7 l) is stirred under an atmosphere of hydrogen for 19 hours. The reaction mixture is filtered and evaporated in vacuo yielding the desired hydrogenated product as a pale yellow liquid.
Quantity
31.6 g
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
3.16 g
Type
catalyst
Reaction Step One
Quantity
1.7 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 2
6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 3
6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 4
6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 5
6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 6
Reactant of Route 6
6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.